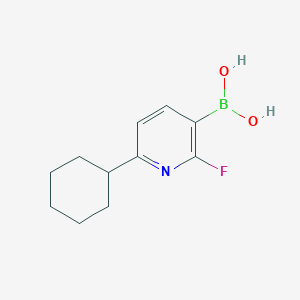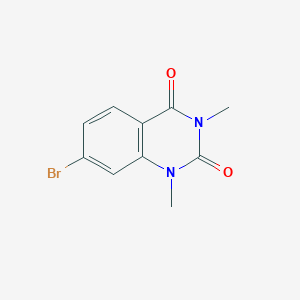
(6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H15BFNO2. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the industrial synthesis.
化学反応の分析
Types of Reactions
(6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can produce a variety of substituted pyridine derivatives.
科学的研究の応用
(6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors that target serine proteases or other enzymes with active site nucleophiles . The fluorine atom in the pyridine ring can also influence the compound’s electronic properties, affecting its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: This compound shares the fluoropyridine core but lacks the cyclohexyl group, which can affect its reactivity and applications.
2-Fluoro-3-pyridineboronic acid: Similar in structure but with the fluorine atom in a different position, leading to different electronic and steric properties.
2,6-Difluoropyridine-3-boronic acid:
Uniqueness
(6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and influence its binding interactions with biological targets. This structural feature can make it more suitable for certain applications compared to its simpler analogs.
特性
分子式 |
C11H15BFNO2 |
|---|---|
分子量 |
223.05 g/mol |
IUPAC名 |
(6-cyclohexyl-2-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
InChIキー |
ITYRYQFTJVSAKR-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(N=C(C=C1)C2CCCCC2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086668.png)

![N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine](/img/structure/B14086677.png)
![2-{[(2-Hexyldecyl)oxy]methyl}oxirane](/img/structure/B14086693.png)


![2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide](/img/structure/B14086710.png)

![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086716.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086721.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086722.png)
![{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B14086723.png)

![7-(4-chlorophenyl)-8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086729.png)
